Electron Mobility: 2-(4-Trifluoromethylphenyl)thiazole Unit Enables High-Performance n-Type OFET Devices
In a head-to-head comparison within the same study, thiazole-thiazolothiazole derivatives bearing a 2-(4-trifluoromethylphenyl)thiazole unit achieved an electron mobility of 0.12 cm² V⁻¹ s⁻¹ in bottom-contact FET configuration, rising to 0.24–0.64 cm² V⁻¹ s⁻¹ with top-contact configuration [1]. In contrast, the same study showed that derivatives with the trifluoromethylphenyl group attached at different nitrogen positions on the thiazolothiazole core exhibited significantly altered FET characteristics—the authors explicitly state that FET performance is 'strongly dependent on the nitrogen positions' [1]. Simpler thiazole oligomers without the trifluoromethylphenyl group showed electron mobility of only 0.085 cm² V⁻¹ s⁻¹, approximately 3-fold lower [2]. The target compound's 2-(4-trifluoromethylphenyl)thiazole substructure is the identical electroactive unit responsible for this high mobility.
| Evidence Dimension | Electron mobility in organic field-effect transistors (OFETs) |
|---|---|
| Target Compound Data | 0.12 cm² V⁻¹ s⁻¹ (bottom contact); 0.24–0.64 cm² V⁻¹ s⁻¹ (top contact) for the derivative containing the 2-(4-trifluoromethylphenyl)thiazole unit |
| Comparator Or Baseline | Thiazole-thiazolothiazole derivatives with alternative nitrogen substitution patterns showed altered (non-optimized) FET characteristics; thiazole oligomers without trifluoromethylphenyl groups: 0.085 cm² V⁻¹ s⁻¹ |
| Quantified Difference | ~3-fold higher electron mobility versus non-fluorinated thiazole oligomers; up to 0.64 cm² V⁻¹ s⁻¹ in optimized top-contact configuration |
| Conditions | Bottom-contact and top-contact FET device configurations; SiO₂ gate dielectric with surface modifications |
Why This Matters
For researchers procuring n-type organic semiconductor building blocks, the 2-(4-trifluoromethylphenyl)thiazole motif in this compound provides experimentally validated electron mobility that is quantifiably higher than non-fluorinated thiazole alternatives.
- [1] Ando S, Murakami R, Nishida JI, Tada H, Inoue Y, Tokito S, Yamashita Y. n-Type organic field-effect transistors with high electron mobilities based on thiazole-thiazolothiazole conjugated molecules. Chem Mater. 2007;19(23):5723-30. DOI: 10.1021/cm071505s. View Source
- [2] Ando S, Nishida JI, Tada H, Inoue Y, Tokito S, Yamashita Y. n-Type organic field-effect transistors with very high electron mobility based on thiazole oligomers with trifluoromethylphenyl groups. J Am Chem Soc. 2005 Oct 8;127(42):14996-7. DOI: 10.1021/ja055685+. View Source
